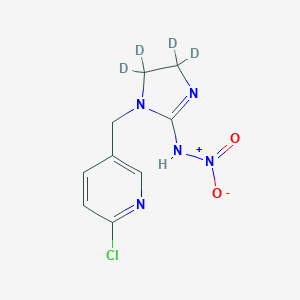
Imidacloprid-d4
Vue d'ensemble
Description
Imidacloprid-d4 is a neonicotinoid insecticide primarily applied as a seed dressing and foliar sprays to protect crops in agricultural systems and landscaping . It is a patented chemical manufactured by Bayer Cropscience .
Synthesis Analysis
Imidacloprid-d4 is an analytical standard with the empirical formula C9D4H6ClN5O2 and a molecular weight of 259.69 . It may be used as a surrogate standard in the determination of imidacloprid in honey and pollen samples using solid phase extraction liquid chromatography−tandem mass spectrometry method (SPE-LC-MS/MS) .Molecular Structure Analysis
The molecular structure of Imidacloprid-d4 can be represented by the SMILES string [2H]C1([2H])N=C(NN+=O)N(Cc2ccc(Cl)nc2)C1([2H])[2H] .Chemical Reactions Analysis
Imidacloprid-d4 may be used as an internal standard for the determination of the analyte in soil and food matrices by various chromatography techniques . It has been used in the determination of imidacloprid and its metabolites in Procambarus clarkii (crayfish) tissues using quick, easy, cheap, effective, rugged, and safe (QuEChERS) and high-performance liquid chromatography-triple quadrupole mass spectrometry .Physical And Chemical Properties Analysis
Imidacloprid-d4 is a solid, white to off-white substance with a characteristic odor . It has an empirical formula of C9D4H6ClN5O2 and a molecular weight of 259.69 .Applications De Recherche Scientifique
Environmental Impact and Pesticide Run-off
Run-off of Imidacloprid from Turf : Imidacloprid, when used as a pesticide on lawns and golf courses, shows potential transportation into non-target aquatic systems through rainfall events. This highlights the environmental impact of imidacloprid use in residential and commercial areas (Armbrust & Peeler, 2002).
Photochemistry of Imidacloprid on Surfaces : Research indicates that when imidacloprid is exposed to environmental surfaces, it undergoes photolysis, forming toxic by-products. This process may increase the insecticide's toxicity due to its environmental degradation (Aregahegn, Shemesh, Gerber, & Finlayson‐Pitts, 2017).
Agricultural Applications and Residue Dynamics
- Nano-Imidacloprid Formulation in Soybean Fields : The study of a novel nano-imidacloprid formulation revealed its effectiveness in pest control in soybean fields and its residue dynamics in both soil and plants, suggesting a more efficient pesticide management approach (Guan, Chi, Yu, & Li, 2010).
Detection and Monitoring Techniques
Electrochemical Detection of Imidacloprid : Development of a monoclonal antibody-based immunosensor for the electrochemical detection of imidacloprid highlights the advancement in monitoring methodologies for this pesticide (Pérez-Fernández et al., 2019).
LC–APCI–MS Method for Biomonitoring : A liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC–APCI–MS) based method was developed for quantifying imidacloprid in biological specimens, enhancing our understanding of its exposure and effects (Kavvalakis et al., 2013).
Soil Interaction and Crop Protection
- Soil Movement Under Irrigation : Research on imidacloprid soil movement under micro-sprinkler irrigation in citrus crops provides insights into the environmental behavior of this insecticide, crucial for managing its use in agriculture (Fletcher et al., 2018).
Ecological and Biological Effects
Effects on Soil Microorganisms : A study revealed that imidacloprid negatively affects soil microorganisms, which is critical for understanding its ecological impact (Cycoń & Piotrowska-Seget, 2015).
Imidacloprid Resistance in Insects : Investigation into imidacloprid resistance in field populations of brown planthopper reveals crucial information for pest management strategies (Wen, Liu, Bao, & Han, 2009).
Safety And Hazards
Imidacloprid-d4, like its parent compound imidacloprid, can cause skin irritation, rashes, numbing and tingling on fingers and lips, facial numbness and swelling, lethargy, and nausea . It is also harmful if swallowed or inhaled . It is recommended to handle it in a well-ventilated place, avoid contact with skin and eyes, and use non-sparking tools .
Propriétés
IUPAC Name |
N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTYJOPNNQFBPC-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583589 | |
| Record name | N-{1-[(6-Chloropyridin-3-yl)methyl](~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl}nitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidacloprid-d4 | |
CAS RN |
1015855-75-0 | |
| Record name | N-{1-[(6-Chloropyridin-3-yl)methyl](~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl}nitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1015855-75-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)
![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)

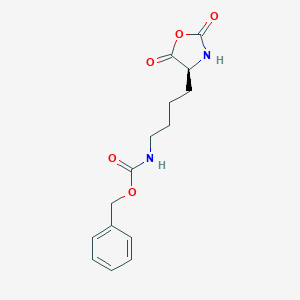
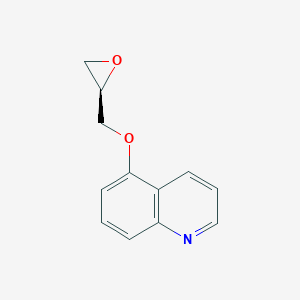

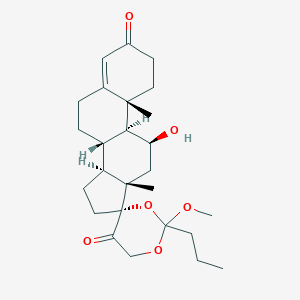
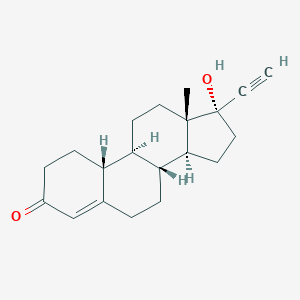
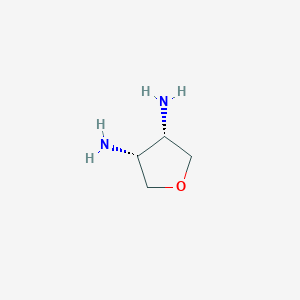
![N-[2-(1H-indol-3-yl)ethyl]hexacosanamide](/img/structure/B124457.png)
![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)